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Compound of Interest

Compound Name: Flutriafol

Cat. No.: B1253107 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class.

Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme,

lanosterol 14α-demethylase (CYP51), also known as Erg11p.[1][2][3][4] This enzyme is a

critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the

integrity and function of fungal cell membranes.[5][6] By disrupting ergosterol production,

Flutriafol effectively halts fungal growth. Molecular docking is a powerful computational

technique used to predict the binding orientation and affinity of a small molecule (ligand), such

as Flutriafol, to the active site of a target protein (receptor), like CYP51. This application note

provides an overview, quantitative data, and detailed protocols for performing molecular

docking studies of Flutriafol with its target fungal enzymes.

Target Enzyme: Lanosterol 14α-Demethylase
(CYP51)
CYP51 is a key enzyme in the fungal sterol biosynthesis pathway.[7] It catalyzes the oxidative

removal of the 14α-methyl group from lanosterol (or eburicol), a crucial step in the conversion

of lanosterol to ergosterol.[6][8] The inhibition of CYP51 by triazole fungicides like Flutriafol
leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol,

ultimately disrupting the fungal cell membrane structure and function, which is fungistatic.[6][8]

The inhibitory action occurs when the N-4 nitrogen of Flutriafol's triazole ring coordinates with

the heme iron atom in the active site of CYP51.[8][9]
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Caption: Ergosterol biosynthesis pathway showing inhibition by Flutriafol.

Quantitative Data: Binding Affinities
Molecular docking studies have quantified the binding energy of Flutriafol's enantiomers with

various microbial enzymes. Lower binding energy values typically indicate a more stable and

favorable interaction.
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Enzyme
Flutriafol
Enantiomer

Average Interaction
Energy (kcal/mol)

Reference

Dehydrogenases (soil

microorganisms)
(R)-flutriafol -7.85 [10][11]

Dehydrogenases (soil

microorganisms)
(S)-flutriafol -7.45 [10][11]

Phosphatase (soil

microorganisms)
(R)-flutriafol -9.16 [10][11]

Phosphatase (soil

microorganisms)
(S)-flutriafol -9.04 [10][11]

Experimental Protocol for Molecular Docking
This section outlines a generalized protocol for performing a molecular docking simulation of

Flutriafol with a fungal CYP51 enzyme using common bioinformatics tools.

I. Preparation of the Receptor (CYP51 Enzyme)
Obtain Protein Structure:

Download the 3D crystal structure of the target fungal CYP51 from a protein database like

the RCSB Protein Data Bank (PDB).

If a crystal structure is unavailable, a homology model can be generated using servers like

SWISS-MODEL or from databases like the AlphaFold Protein Structure Database.[10]

Pre-processing the Protein:

Using software such as UCSF Chimera, PyMOL, or Schrödinger Maestro, remove all non-

essential molecules from the PDB file, including water molecules, co-solvents, and any co-

crystallized ligands.

Repair the protein structure by adding polar hydrogen atoms and assigning correct bond

orders.
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Assign partial atomic charges using a force field (e.g., Gasteiger charges for AutoDock).

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).

II. Preparation of the Ligand (Flutriafol)
Obtain Ligand Structure:

Download the 2D or 3D structure of Flutriafol (both R and S enantiomers should be

prepared separately) from a chemical database like PubChem or ZINC.[11]

Alternatively, sketch the molecule using chemical drawing software like ChemDraw or

MarvinSketch.

Ligand Optimization:

Convert the 2D structure to a 3D structure.

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable,

low-energy conformation.

Define the rotatable bonds to allow for conformational flexibility during docking.

Save the prepared ligand in the required format (e.g., PDBQT).

III. Molecular Docking Simulation
Define the Binding Site (Grid Generation):

Identify the active site of the CYP51 enzyme. This is typically the heme-containing pocket

where the natural substrate, lanosterol, binds.

Define a "grid box" around this active site. The grid box is a three-dimensional cube that

encompasses the entire binding pocket and defines the search space for the docking

algorithm. The size should be large enough to accommodate the ligand in various

orientations.

Run the Docking Algorithm:
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Use a docking program like AutoDock Vina, PyRx, or Glide.[12][13]

Input the prepared receptor (protein) and ligand files, along with the grid box parameters.

Configure the docking parameters, such as the number of binding modes to generate and

the exhaustiveness of the search.

Execute the docking simulation. The software will systematically explore different

conformations and orientations of the ligand within the defined binding site, scoring each

pose based on a scoring function that estimates the binding affinity.

IV. Analysis and Visualization of Results
Analyze Docking Scores:

The primary output is a ranked list of binding poses and their corresponding binding

affinities (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered

the most favorable.

Visualize Interactions:

Load the docked complex (protein + best ligand pose) into a molecular visualization tool

(e.g., PyMOL, BIOVIA Discovery Studio).

Analyze the non-covalent interactions between Flutriafol and the amino acid residues in

the CYP51 active site. Key interactions to look for include:

Coordination: The interaction between the triazole nitrogen and the heme iron.

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Interactions with non-polar amino acid residues.

Pi-stacking: Interactions with aromatic residues.

(Optional) Advanced Binding Energy Calculation:
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For more accurate binding free energy prediction, perform post-docking calculations using

methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[14][15]

Visualizations
General Workflow for Molecular Docking
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Caption: A generalized workflow for molecular docking studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Molecular Docking of Flutriafol with
Fungal Enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253107#molecular-docking-of-flutriafol-with-fungal-
enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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